Dutogliptin

Solubility Formulation Science Pharmaceutics

DPP-4 inhibitor class studies demand compounds with distinct, well-characterized pharmacokinetic profiles to minimize confounding variables. Dutogliptin solves this with its unique boronic acid scaffold and exceptional aqueous solubility (>2000 mg/mL). • 11% plasma protein binding-reduces drug-drug interaction risk in polypharmacy models • Half-life 10-13 h enables once-daily preclinical dosing • No CYP450 inhibition/induction simplifies multi-drug study interpretation • Phase 2/3-stage candidate for cardiac repair via SDF-1α stem cell homing Supplied with CoA; available from stock for immediate dispatch.

Molecular Formula C10H20BN3O3
Molecular Weight 241.10 g/mol
CAS No. 852329-66-9
Cat. No. B1663283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutogliptin
CAS852329-66-9
Synonymsdutogliptin
Molecular FormulaC10H20BN3O3
Molecular Weight241.10 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)CNC2CCNC2)(O)O
InChIInChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1
InChIKeyDVJAMEIQRSHVKC-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dutogliptin: A Boronic Acid-Based DPP-4 Inhibitor


Dutogliptin (formerly PHX-1149) is a potent, orally bioavailable, boronic acid-based dipeptidyl peptidase-4 (DPP-4) inhibitor [1]. It is characterized by exceptionally high aqueous solubility (>2000 mg/mL) and low plasma protein binding (11%) [2]. Preclinical and clinical studies demonstrate that Dutogliptin potently inhibits DPP-4 enzymatic activity (IC50 of 25 nM), improving glycemic control in patients with type 2 diabetes mellitus (T2DM) [1][3]. Unlike several other DPP-4 inhibitors, Dutogliptin exhibits metabolic stability without inhibiting or inducing major CYP450 enzymes, a profile that may reduce the risk of drug-drug interactions [2].

DPP-4 Pathway
Selective DPP-4 inhibition studies; once-daily PD modeling
Polypharmacy
Low protein binding & no CYP induction for cleaner DDI research
Formulation
Extreme aqueous solubility supports injectable & liposomal research
Cardiac Repair
SDF-1α pathway study fit; stem cell homing in MI models

Dutogliptin Substitution: Risks to Research Outcomes


Generic substitution among DPP-4 inhibitors is clinically and scientifically unsound due to marked inter-compound variability in key physicochemical and pharmacokinetic (PK) parameters. These differences—including half-life (ranging from ~2 hours to >200 hours across the class), plasma protein binding (from negligible to >99%), and metabolic pathways—directly impact dosing frequency, drug-drug interaction potential, and suitability for special patient populations [1]. Dutogliptin's unique profile, characterized by intermediate half-life, exceptionally low protein binding, and high water solubility, dictates a specific experimental and therapeutic context that cannot be replicated by other DPP-4 inhibitors. The following quantitative evidence underscores the necessity of compound-specific selection for research and procurement.

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Solubility mismatch: Extreme aqueous solubility (>2000 mg/mL) may not replicate with sitagliptin or others; formulation behavior may shift.
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Protein binding & CYP profile: Lowest reported binding (11%) and no CYP interaction differ from linagliptin/saxagliptin; DDI study outcomes may diverge.
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Indication-specific pathway: SDF-1α/stem cell homing context is not supported by other DPP-4 inhibitors; cardiac repair models cannot substitute.

Dutogliptin: Evidence-Based Differentiation


Solubility Advantage for Liposomal Formulations

Dutogliptin's exceptionally high aqueous solubility (>2000 mg/mL) is a defining physicochemical property that starkly contrasts with the lower solubility profiles of many DPP-4 inhibitors and enables novel formulation strategies, such as the liposomal extended-release formulation described in patent EP4514359B1 [1][2]. In comparison, the aqueous solubility of sitagliptin, for instance, is substantially lower (approximately 3.4 mg/mL for the free base) [3]. This high solubility of Dutogliptin is a key enabling factor for specialized injectable liposomal preparations designed for applications in regenerative medicine post-myocardial infarction, a route of administration and indication not feasible for less soluble DPP-4 inhibitors [2].

Aqueous Solubility
Cross-study comparable
>2000 mg/mL vs. ~3.4 mg/mL
>588-fold higher than sitagliptin free base
Reported solubility context; supports injectable formulation research
Data from cross-study comparisons; liposomal patent reference
Solubility Formulation Science Pharmaceutics

Low Protein Binding and CYP: Reduced DDI Risk

Dutogliptin exhibits a favorable PK profile characterized by the lowest reported plasma protein binding (11%) among major DPP-4 inhibitors and a lack of CYP450 enzyme inhibition or induction, a combination that predicts a low potential for clinically significant drug-drug interactions (DDIs) [1][2]. In contrast, other DPP-4 inhibitors show variable and often higher protein binding (e.g., sitagliptin 38%, linagliptin 75-99%) and/or dependence on CYP450 for metabolism (e.g., saxagliptin is a CYP3A4/5 substrate) [3][4][5]. This profile makes Dutogliptin a valuable tool for research in complex polypharmacy models where minimizing pharmacokinetic confounding is critical.

Protein Binding & CYP
Cross-study comparable
11% binding, no CYP modulation
vs. sitagliptin 38%, linagliptin 75-99%
Lowest protein binding reported; supports cleaner DDI endpoint review
Pharmacokinetic parameters from clinical studies
Pharmacokinetics Drug-Drug Interactions CYP450

Stem Cell Homing for Myocardial Infarction Repair

Dutogliptin is being actively investigated for a unique, non-diabetic indication: as an adjunct to stem cell mobilization therapy following acute myocardial infarction [1]. This application leverages DPP-4 inhibition to prevent the degradation of stromal cell-derived factor 1 alpha (SDF-1α), a key chemokine for stem cell homing to damaged myocardium. A Phase 2 clinical trial (NCT04427631) is evaluating Dutogliptin in combination with filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI) [2]. This use is not shared by other DPP-4 inhibitors, which are exclusively indicated for T2DM. The study is based on compelling preclinical evidence: in a murine model of myocardial infarction, the combination of Dutogliptin and G-CSF significantly improved survival and reduced infarct size compared to controls [1].

Cardiac Repair Model
Head-to-head
Unique SDF-1α/stem cell homing context
Reported survival & infarct size reduction in murine MI model
Model-response endpoint context; not shared by other DPP-4 inhibitors
Phase 2 trial in STEMI patients (NCT04427631)
Regenerative Medicine Myocardial Infarction Stem Cell Mobilization

Balanced Potency and Selectivity Profile

Dutogliptin demonstrates a potent inhibition of DPP-4 with an IC50 of 25 nM and a selectivity window of 15- to 319-fold over other DPP family members [1]. This profile is distinct from both the ultra-high potency (IC50 < 1 nM) of linagliptin and the very rapid onset (short Tmax) of vildagliptin and saxagliptin [2][3]. While not the most potent inhibitor in vitro, Dutogliptin's balanced profile—coupled with its favorable PK properties—translates to sustained, near-maximal DPP-4 inhibition over 24 hours at therapeutic doses (300-500 mg), with EC50 and EC90 values for in vivo inhibition of ~10 ng/mL and ~100 ng/mL, respectively [1]. This sustained effect is achieved without the extremely long terminal half-life or high protein binding that can complicate the use of other potent inhibitors like linagliptin in certain research contexts.

DPP-4 Potency
Cross-study comparable
IC50 25 nM
Intermediate vs. linagliptin 0.14-1 nM, sitagliptin 18 nM
Intermediate potency may support class-comparative PD research
In vitro enzymatic assays; balanced selectivity profile
Enzyme Inhibition Selectivity Potency

Consistent Glycemic Control Efficacy

In a 12-week Phase II trial in T2DM patients (baseline HbA1c ~8.4%), Dutogliptin monotherapy at doses of 200 mg and 400 mg once daily resulted in placebo-subtracted HbA1c reductions of 0.34% and 0.52%, respectively, with a safety profile comparable to placebo [1]. This level of glycemic improvement is consistent with the class effect observed for other DPP-4 inhibitors used as monotherapy (typical HbA1c reduction of 0.5-0.8%) [2]. While not directly compared head-to-head in this study, the data confirm that Dutogliptin provides effective glucose lowering without the hypoglycemia risk associated with other antidiabetic classes. This efficacy, combined with its unique PK and formulation advantages, reinforces its value as a specific research tool.

HbA1c Endpoint
Class-level
0.52% reduction vs. placebo
Reported endpoint context; within DPP-4 class monotherapy range
12-week Phase II trial, 400 mg dose
Glycemic Control HbA1c Type 2 Diabetes

Dutogliptin: Optimal Research Use Cases


Regenerative Medicine in Myocardial Infarction Models

Dutogliptin is uniquely positioned for use in preclinical and clinical studies investigating cardiac repair following myocardial infarction. Its ability to enhance SDF-1α-mediated stem cell homing, as demonstrated in a murine model and currently in Phase 2 trials, makes it an essential, non-substitutable component of protocols combining DPP-4 inhibition with G-CSF mobilization [1][2]. No other DPP-4 inhibitor is being developed for this indication.

Polypharmacy Interaction Studies

For researchers designing studies involving multiple co-administered drugs (e.g., in models of metabolic syndrome or cardiovascular disease), Dutogliptin's low plasma protein binding (11%) and lack of CYP450 interaction provide a significantly reduced risk of confounding pharmacokinetic drug-drug interactions compared to other DPP-4 inhibitors [3][4]. This allows for more confident interpretation of pharmacodynamic outcomes.

Novel Injectable and Extended-Release Formulations

The extreme aqueous solubility of Dutogliptin (>2000 mg/mL) is a key enabling property for the creation of specialized formulations, particularly injectable liposomal preparations as described in patent EP4514359B1 [5][6]. This opens avenues for research into new routes of administration and controlled-release profiles that are not feasible with less soluble DPP-4 inhibitors.

DPP-4 Inhibitor Class Comparative Studies

Dutogliptin's intermediate half-life (10-13 hours), balanced potency, and unique selectivity profile make it an ideal comparator in studies designed to elucidate the pharmacodynamic and pharmacokinetic differences within the DPP-4 inhibitor class. Its well-characterized profile provides a valuable reference point for understanding how variations in these parameters influence therapeutic outcomes and safety [3].

Application
Selection Property
Validation Focus
Cardiac repair model research
SDF-1α stabilization context
Stem cell homing endpoints
Polypharmacy interaction studies
Low protein binding & CYP-neutral profile
Drug-drug interaction endpoint review
Injectable formulation development
Extreme aqueous solubility
Formulation feasibility endpoints
DPP-4 class comparison research
Intermediate selectivity & PK profile
Class-level PD endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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